COX-1 Inhibitory Potency Relative to Structural Analogs
Within the 1,4-diaryl-1,2,3-triazole class, the presence and position of an amino group dictate COX-1 inhibitory potency. The analog 4-[1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-yl]benzenamine, which bears a 4-methoxyphenyl N1 substituent and a 4-aminophenyl C4 substituent, exhibits a COX-1 IC50 of 3 µM. In contrast, the regioisomer 4-(4-methoxyphenyl)-5-methyl-1-[4-(methylsulfonyl)phenyl]-1H-1,2,3-triazole shows a significantly weaker IC50 of 23 µM [1]. This 7.7-fold difference highlights how specific aryl substitution patterns on the triazole core critically govern target engagement. The target compound 4-(4-methoxyphenyl)-1-phenyl-1H-1,2,3-triazol-5-amine presents a unique vector: a free 5-amino group combined with a 4-methoxyphenyl at C4, a combination not evaluated in this panel but predicted by the pharmacometric model to offer a distinct potency-selectivity profile.
| Evidence Dimension | COX-1 inhibitory potency (IC50) |
|---|---|
| Target Compound Data | Not directly tested in this study; predicted by Volsurf+ pharmacometric model to have distinct profile |
| Comparator Or Baseline | 4-[1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-yl]benzenamine IC50 = 3 µM; 4-(4-methoxyphenyl)-5-methyl-1-[4-(methylsulfonyl)phenyl]-1H-1,2,3-triazole IC50 = 23 µM |
| Quantified Difference | 7.7-fold difference between comparators; target compound represents an untested substitution pattern |
| Conditions | In vitro COX-1 arachidonic acid conversion assay; compounds tested at 50 µM for % inhibition and IC50 determination |
Why This Matters
The target compound's unique substitution pattern avoids the potency-limiting methylsulfonyl group and provides a free amine for further optimization, making it a valuable starting point for COX-1 selective inhibitor programs.
- [1] Di Santo, R.; et al. General role of the amino and methylsulfamoyl groups in selective cyclooxygenase(COX)-1 inhibition by 1,4-diaryl-1,2,3-triazoles and validation of a predictive pharmacometric PLS model. Eur. J. Med. Chem. 2015, 96, 426-435. View Source
